N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-19(26-25(30)21-9-11-22(12-10-21)29(31)32)24(23-8-5-17-33-23)28-15-13-27(14-16-28)18-20-6-3-2-4-7-20/h2-12,17,19,24H,13-16,18H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTZLNSGAZKAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with benzylpiperazine, the compound can be synthesized by reacting piperazine with benzyl chloride under basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Nitrobenzamide: The nitrobenzamide group can be synthesized by nitration of benzamide followed by coupling with the piperazine-thiophene intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or benzyl groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Oxidized derivatives of the thiophene or benzyl groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide may have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying receptor interactions due to the piperazine moiety.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for compounds like N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide often involves interaction with specific molecular targets:
Molecular Targets: Receptors, enzymes, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Piperazine Moiety
- 4-Benzylpiperazine vs. 4-(Trifluoromethylphenyl)piperazine :
Compound 18 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) replaces the benzyl group with a trifluoromethylphenyl substituent. The trifluoromethyl group increases lipophilicity and metabolic stability compared to the benzyl group, which may alter blood-brain barrier penetration or receptor selectivity . - 4-Benzylpiperazine vs. 4-Methylpiperazine :
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () features a smaller methyl group instead of benzyl. The reduced steric bulk in methylpiperazine derivatives may decrease receptor binding affinity but improve solubility .
Substituent Effects on the Benzamide Core
- 4-Nitro vs. 4-Cyano-2-nitro: The precursor R-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide () includes both cyano and nitro groups.
- 4-Nitro vs. Alkoxy Substituents :
Benzamide derivatives with methoxy, ethoxy, or propoxy groups () exhibit electron-donating effects, contrasting with the electron-withdrawing nitro group. This difference may influence stability, solubility, and interaction with hydrophobic receptor pockets .
Thiophene Modifications
- Thiophen-2-yl vs. Thiophene-Thio Groups :
MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one) incorporates a thioether-linked thiophene, which could enhance conformational rigidity compared to the direct thiophene attachment in the target compound. This modification may impact binding kinetics and selectivity .
Data Table: Key Structural Comparisons
Biological Activity
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates distinct functional groups, including a benzylpiperazine moiety, a thiophene ring, and a nitrobenzamide group, which contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure can be represented as follows:
The presence of the nitro group is particularly significant as it may influence the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperazine Derivative : Reaction of piperazine with benzyl chloride.
- Introduction of the Thiophene Group : Achieved through coupling reactions such as Suzuki or Stille coupling.
- Formation of the Nitrobenzamide : Involves nitration of benzamide followed by coupling with the piperazine-thiophene intermediate.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Receptors : Potential modulation of neurotransmitter receptors due to the piperazine moiety.
- Enzymes : Possible inhibition or activation of specific enzymes involved in metabolic pathways.
- Ion Channels : Interaction with ion channels may influence cellular signaling pathways.
Potential Therapeutic Applications
Research indicates that compounds with similar structures have been evaluated for various therapeutic effects, including:
- Anticancer Activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.
- Neuropharmacological Effects : Influence on central nervous system receptors could lead to applications in treating neurological disorders .
Study 1: Antitumor Activity
A study evaluated the antitumor properties of related compounds, demonstrating that modifications in the structure could enhance cytotoxicity against leukemia cell lines. Compounds similar to this compound exhibited significant inhibition of DNA methyltransferases, leading to reactivation of tumor suppressor genes .
Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological effects of piperazine derivatives. The findings suggested that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential use in treating depression and anxiety disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Nitro group, piperazine | Anticancer, anti-inflammatory |
| N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-amino-benzamide | Amino group instead of nitro | Reduced activity against DNMTs |
| N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methyl-benzamide | Methyl group instead of nitro | Variable activity depending on substitution |
Q & A
Q. What are the recommended synthetic routes for preparing N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzamide with high purity?
Methodological Answer:
- Multi-step synthesis : Begin with coupling the benzylpiperazine and thiophene-propan-2-yl intermediates using peptide coupling agents like HBTU or EDCI in anhydrous THF or DMF under nitrogen .
- Reaction monitoring : Track progress via Thin-Layer Chromatography (TLC) at each step, using ethyl acetate/hexane (3:7) as the mobile phase .
- Purification : Employ silica gel column chromatography (eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How is the compound structurally characterized to confirm its identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify aromatic protons (δ 7.5–8.2 ppm for nitrobenzamide), piperazine methylene groups (δ 2.5–3.5 ppm), and thiophene protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Use High-Resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 478.2) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., nitro stretch at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What are the stability considerations for this compound during storage?
Methodological Answer:
- Storage conditions : Store desiccated at –20°C in amber vials to prevent hydrolysis of the amide bond or nitro group reduction .
- Stability testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction yields be optimized for the final coupling step?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (0–40°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. coupling agent) to identify optimal conditions .
- Catalyst screening : Test additives like DMAP or HOAt to enhance amide bond formation efficiency .
- Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to remove unreacted reagents before purification .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay validation : Replicate studies using standardized protocols (e.g., COX-2 inhibition assays with celecoxib as a positive control) .
- Purity verification : Confirm compound purity (>95%) via HPLC and exclude solvent residues (e.g., DMF) via ¹H NMR .
- Structural analogs : Compare activity with derivatives (e.g., replacing nitro with methoxy groups) to isolate pharmacophore contributions .
Q. What strategies are effective for Structure-Activity Relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., benzylpiperazine → methylpiperazine) and test in vitro activity (Table 1) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like dopamine receptors .
Q. Table 1: SAR of Key Derivatives
| Derivative | Substituent Modifications | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|---|
| Nitrobenzamide (Parent) | 4-NO₂, benzylpiperazine, thiophene | 0.45 ± 0.02 | COX-2 |
| Methoxy analog | 4-OCH₃ instead of NO₂ | 1.20 ± 0.15 | COX-2 |
| Chloro analog | 4-Cl instead of NO₂ | 0.90 ± 0.10 | Dopamine D3 |
Q. How to address analytical challenges in quantifying the compound in biological matrices?
Methodological Answer:
- LC-MS/MS method : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with deuterated internal standards (e.g., d₅-nitrobenzamide) .
- Validation parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines .
Q. What are the potential metabolic pathways of this compound?
Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Likely pathways include nitro reduction to amine or piperazine N-dealkylation .
- CYP inhibition assays : Test CYP3A4/2D6 inhibition using fluorescent probes to assess drug-drug interaction risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
